3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

κ‑opioid receptor binding affinity diphenethylamine

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol (CAS 2019991‑58‑1) is a 2‑fluorinated diphenethylamine and a high‑affinity κ‑opioid (KOP) receptor ligand. It belongs to the same chemical series as the prototypical KOP agonist HS665, differing by a single fluorine atom at the 2‑position of the phenolic ring.

Molecular Formula C21H26FNO
Molecular Weight 327.4 g/mol
Cat. No. B13051952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol
Molecular FormulaC21H26FNO
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CC(C1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F
InChIInChI=1S/C21H26FNO/c22-21-19(10-5-11-20(21)24)13-15-23(16-18-8-4-9-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,10-11,18,24H,4,8-9,12-16H2
InChIKeyRDNHNYSGWSGOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol – KOP Receptor Ligand Procurement Guide


3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol (CAS 2019991‑58‑1) is a 2‑fluorinated diphenethylamine and a high‑affinity κ‑opioid (KOP) receptor ligand [1]. It belongs to the same chemical series as the prototypical KOP agonist HS665, differing by a single fluorine atom at the 2‑position of the phenolic ring. This structural modification confers quantifiable changes in receptor binding, selectivity, functional activity, and physicochemical properties that distinguish it from its non‑fluorinated analogs and from the standard KOP reference compound U50,488.

KOP receptor binding studies
Opioid selectivity profiling
Ionization-state-driven distribution research

Why 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol Cannot Be Replaced by Generic KOP Agonists


Substituting 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol with HS665, U50,488, or other diphenethylamine analogs is not equivalent because the 2‑fluoro substituent produces a >6‑fold increase in KOP receptor affinity, a >5‑fold improvement in selectivity over μ‑opioid receptors, and a shift in the phenolic pKa that alters the molecule’s ionization state at physiological pH [1]. These differences affect both the binding profile and the potential for central nervous system penetration, making direct interchange without quantitative justification scientifically unsound.

Binding & Selectivity

Non-fluorinated diphenethylamine analogs may show markedly different KOP affinity and selectivity, altering receptor occupancy profiles.

Ionization State

pKa differences between 2-fluoro and non-fluoro analogs shift ionization equilibrium at physiological pH, potentially affecting tissue distribution.

Off-Target Activity

Classical KOP agonists (e.g., U50,488) exhibit substantially lower KOP selectivity, introducing confounding μ/δ receptor activity.

Quantitative Differentiation of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol Versus Closest Analogs


KOP Receptor Binding Affinity: 2‑Fluoro Analog (18) vs. HS665 (1)

In competition binding assays using CHO cell membranes stably expressing human KOP receptors, the 2‑fluoro substituted compound 18 displayed a Ki of 0.072 ± 0.027 nM, compared to 0.49 ± 0.20 nM for the non‑fluorinated parent compound 1 (HS665) [1]. This represents a 6.8‑fold improvement in affinity.

KOP Binding Affinity (Ki)
Head-to-head
0.072 ± 0.027 nMvs 0.49 ± 0.20 nM (HS665)
Supports binding characterization and receptor occupancy study design
6.8‑fold higher affinity reported; sub‑100 pM Ki enables low‑concentration occupancy studies
κ‑opioid receptor binding affinity diphenethylamine

KOP Receptor Selectivity: 2‑Fluoro Analog (18) vs. HS665 (1) vs. U50,488

Compound 18 showed a MOP/KOP selectivity ratio of 5529 and a DOP/KOP ratio >138 000, compared to 1106 and >20 000 for HS665 [1]. The 2‑fluoro substituent thus increased selectivity over MOP receptors by 5‑fold and over DOP receptors by at least 6.9‑fold. In contrast, the prototypical KOP agonist U50,488 exhibits MOP/KOP ratios in the range of 10–50 in comparable assays, making compound 18 substantially more selective.

KOP Selectivity (MOP/KOP)
Head-to-head
5529 (2‑Fluoro)vs 1106 (HS665) / 10–50 (U50,488 class)
Supports KOP‑selective pathway investigation, minimizing μ/δ receptor confounding
5‑fold selectivity increase over HS665; >100‑fold vs U50,488 class baseline
κ‑opioid receptor selectivity μ‑opioid receptor δ‑opioid receptor

In Vivo Antinociceptive Potency and pKa‑Driven CNS Penetration Differentiation

In the acetic acid‑induced writhing assay in mice after subcutaneous administration, compound 18 displayed an ED50 of 2.64 mg/kg (95% CI 0.77–9.04), whereas HS665 (compound 1) gave an ED50 of 1.91 mg/kg (95% CI 1.02–3.58) [1]. Although compound 18 was slightly less potent in vivo, the calculated phenolic pKa shifted from 9.77 (HS665) to 8.35 (compound 18), rationalized as reducing the fraction of un‑ionized species available for passive blood–brain barrier permeation [1]. This pKa shift offers a tool for titrating central vs. peripheral KOP engagement.

Ionization & In Vivo Potency
Head-to-head
pKa (3‑OH): 8.35 (2‑Fluoro) vs 9.77 (HS665)
ED₅₀: 2.64 mg/kg sc vs 1.91 mg/kg (HS665)
Enables ionization-state-dependent KOP engagement distribution research
pKa shift 1.42 units lower; peripheral vs central bias context; acetic acid writhing assay in mice
antinociception ED50 pKa blood–brain barrier writhing assay

Optimal Application Scenarios for 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol


KOP Receptor Radioligand Development for Binding Assays

With a KOP Ki of 72 pM and MOP/KOP selectivity exceeding 5500 [1], the compound is a strong candidate for tritiation or ¹⁸F‑labeling to produce a high‑specific‑activity KOP radiotracer, outperforming HS665‑based probes in signal‑to‑noise ratio.

Peripherally Restricted KOP Agonist for Pain and Inflammation Models

The lowered phenolic pKa (8.35 vs. 9.77 for HS665) reduces the un‑ionized fraction at physiological pH, potentially limiting CNS exposure while retaining peripheral KOP agonist activity [1]. This profile is desirable for studying peripheral KOP‑mediated analgesia and anti‑inflammatory effects without central side effects.

Structure–Activity Relationship (SAR) Reference for Fluorinated Diphenethylamines

Compound 18 serves as a benchmark 2‑fluoro‑substituted derivative in the diphenethylamine series, enabling systematic SAR studies that quantify the effect of fluorine on receptor affinity, selectivity, and pKa [1]. Procurement of this compound is essential for any laboratory expanding the chemical space around the HS665 scaffold.

Application
Selection Property
Validation Focus
KOP Radioligand Development for Binding Assays
Reported KOP binding affinity profile
Radiolabeling efficiency and binding assay signal-to-noise ratio
Peripheral vs Central KOP Engagement in Pain/Inflammation Models
Ionization-state-dependent distribution (pKa context)
Tissue-specific target engagement and antinociceptive endpoint analysis
SAR Studies of Fluorinated Diphenethylamines
Fluorine-induced modulation of affinity, selectivity, and pKa
Systematic comparison with non-fluorinated analogs in binding and functional assays
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